N-(2-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
Molecular Structure and Key Features The compound, with CAS No. 1105223-65-1, is a thieno[3,2-d]pyrimidine derivative characterized by:
- A thieno[3,2-d]pyrimidine core with 2,4-dioxo functional groups.
- A 2-chloro-4-methylphenyl group attached via an acetamide linker.
- A 4-fluorobenzyl substituent at position 3 of the heterocyclic core.
Properties
Molecular Formula |
C22H17ClFN3O3S |
|---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H17ClFN3O3S/c1-13-2-7-17(16(23)10-13)25-19(28)12-26-18-8-9-31-20(18)21(29)27(22(26)30)11-14-3-5-15(24)6-4-14/h2-10H,11-12H2,1H3,(H,25,28) |
InChI Key |
IARYDGXNFJYRIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3)Cl |
Origin of Product |
United States |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to summarize existing research regarding its biological activity, including its effects on various biological systems and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 406.8 g/mol. The presence of functional groups such as the thieno[3,2-d]pyrimidine moiety contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
The mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound likely binds to the active site of tyrosinase or other target enzymes through non-covalent interactions, disrupting normal enzymatic activity.
- Cellular Uptake : Structural features may facilitate cellular uptake and interaction with intracellular targets.
Case Studies
- Tyrosinase Inhibition Study :
-
Cytotoxicity Assessment :
- In a cell viability assay using B16F10 murine melanoma cells, several analogs including those structurally similar to our compound were tested at varying concentrations. Results indicated no significant cytotoxicity at concentrations below 20 µM over 72 hours for some compounds, while others exhibited dose-dependent cytotoxic effects .
Data Tables
| Compound Name | Molecular Formula | Molecular Weight | Tyrosinase Inhibition (IC50) |
|---|---|---|---|
| N-(2-chloro-4-methylphenyl)-... | C20H18ClFN3O3S | 406.8 g/mol | TBD |
| Analog 1 | C18H16ClF | 350 g/mol | 0.05 µM |
| Analog 2 | C19H15F | 370 g/mol | 0.02 µM |
Note: TBD = To Be Determined
Comparison with Similar Compounds
Physicochemical Properties
- Molecular formula : C₂₁H₁₆ClN₃O₂S.
- Molecular weight : 409.888 g/mol.
- H-bond donors/acceptors: 1 donor, 4 acceptors .
This structure combines aromatic, halogenated, and electron-withdrawing groups, which are critical for interactions in biological or material science applications.
Structural Features
Thieno[3,2-d]pyrimidine vs. Pyrimidine/Pyrazine Derivatives
- Compound 3 (): Features a pyrazine core (N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide). The pyrazine ring lacks sulfur but retains similar hydrogen-bonding capabilities .
- Compound 1 () : Incorporates a pyrimidine-thioether linkage with a 4-chlorophenyl group. The 1,3,4-oxadiazole moiety introduces additional hydrogen-bonding sites, contrasting with the target’s dioxo groups .
Substituent Analysis
- Halogenated Aryl Groups :
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
